Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

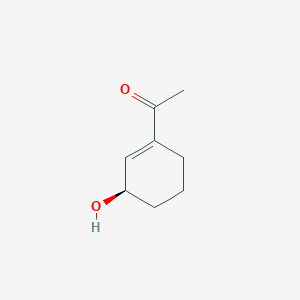

Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI), also known as Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI), is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, commonly referred to as 1-acetyl-1-cyclohexene, is a compound with notable biological activities. This article reviews its chemical properties, biological effects, and potential applications in pharmacology.

- Molecular Formula : C8H12O

- Molecular Weight : 124.18 g/mol

- CAS Number : 932-66-1

- Density : 0.962 g/cm³

- Boiling Point : 201-202 °C

- Melting Point : 73 °C

- Flash Point : 65 °C

The compound's structure includes a cyclohexene ring with a hydroxyl group, contributing to its reactivity and interaction with biological systems .

Biological Activity

Ethanone derivatives exhibit a range of biological activities, primarily due to their ability to interact with various biological targets. Here are key findings related to its biological activity:

1. Antimicrobial Activity

Studies have shown that compounds similar to ethanone can inhibit the growth of various bacteria. For instance, a related compound demonstrated significant antibacterial effects against Vibrio spp., which are known for their role in marine infections. The mechanism involves disruption of quorum sensing pathways, essential for bacterial communication and virulence .

2. Enzyme Inhibition

Ethanone derivatives have been investigated for their potential as enzyme inhibitors. For example, compounds bearing similar structures have shown inhibition of acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are critical in neurotransmission and physiological pH regulation, respectively. A study reported that certain derivatives exhibited Ki values in the nanomolar range against AChE, indicating potent inhibitory activity .

3. Antioxidant Properties

The antioxidant capacity of ethanone compounds has been explored, with findings suggesting they can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Case Study 1: Antimicrobial Properties

A study published in PLoS ONE highlighted the effectiveness of ethanone analogs against Vibrio spp. The research focused on the structure-activity relationship (SAR) of these compounds. The results indicated that modifications in the cyclohexene structure could enhance antimicrobial efficacy.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Ethanone Analog A | 5.6 | Quorum Sensing Inhibition |

| Ethanone Analog B | 3.2 | Biofilm Disruption |

Case Study 2: Enzyme Inhibition

Research examining the inhibitory effects on AChE revealed that specific ethanone derivatives had notable Ki values:

| Compound | Ki (nM) | Target Enzyme |

|---|---|---|

| Compound X | 22.13 ± 1.96 | AChE |

| Compound Y | 23.71 ± 2.95 | AChE |

These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease, where AChE inhibition is beneficial .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethanone derivatives are often utilized in the synthesis of biologically active compounds. The specific compound in focus has been studied for its potential therapeutic properties:

- Antioxidant Activity : Research indicates that compounds similar to Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)- exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Some studies have suggested that this compound may possess anti-inflammatory activities, making it a candidate for further exploration in treating inflammatory diseases .

- Synthesis of Natural Products : This compound can serve as an intermediate in the synthesis of various natural products, including terpenoids and flavonoids, which are known for their wide range of biological activities .

Industrial Applications

Ethanone derivatives are also valuable in industrial applications:

- Flavoring Agents : The compound's pleasant aroma makes it suitable for use in flavoring and fragrance formulations.

- Chemical Synthesis : It acts as a precursor in the synthesis of other organic compounds used in different chemical processes.

Case Study 1: Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various cyclohexene derivatives, including Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-. The findings revealed that these compounds effectively scavenge free radicals, suggesting their potential use in food preservation and health supplements .

Case Study 2: Synthesis of Flavonoids

In a research project aimed at synthesizing flavonoid compounds, Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)- was utilized as an intermediate. The study demonstrated that this compound could facilitate the formation of complex flavonoid structures with enhanced biological activity .

Eigenschaften

IUPAC Name |

1-[(3R)-3-hydroxycyclohexen-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h5,8,10H,2-4H2,1H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPPAWADXHMHMF-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(CCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C[C@@H](CCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.